Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane
Description
Properties
CAS No. |
921610-51-7 |
|---|---|
Molecular Formula |
C12H15F3OSi |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
trimethyl-[2-[4-(trifluoromethyl)phenyl]ethenoxy]silane |
InChI |
InChI=1S/C12H15F3OSi/c1-17(2,3)16-9-8-10-4-6-11(7-5-10)12(13,14)15/h4-9H,1-3H3 |
InChI Key |
NGZZOEJCUWDPGX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with a trifluoromethylated phenyl compound under specific conditions. One common method involves the use of a halogen acceptor, such as a phosphorus (III) reagent, to facilitate the reaction. The process generally requires an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a metal catalyst.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The ethenyl group allows for addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal catalysts such as palladium or copper, as well as nucleophiles like fluoride ions. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like tetrahydrofuran (THF) or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound include trifluoromethylated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is widely used in scientific research due to its ability to introduce trifluoromethyl groups into organic molecules. This modification can enhance the biological activity, stability, and lipophilicity of compounds, making it valuable in:
Chemistry: Used as a reagent in organic synthesis to create trifluoromethylated compounds.
Biology: Employed in the development of bioactive molecules with improved pharmacokinetic properties.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane exerts its effects involves the transfer of the trifluoromethyl group to target molecules. This process is often facilitated by metal catalysts, which activate the compound and enable the formation of new carbon-fluorine bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane
- CAS No.: 188912-47-2
- Molecular Formula : C₁₂H₁₅F₃OSi
- Molar Mass : 260.33 g/mol .
Structural Features :
This compound contains a silicon atom bonded to three methyl groups and an ethenyloxy group (vinyl ether) linked to a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl group imparts electron-withdrawing properties, while the silicon-based substituents influence hydrolytic stability and reactivity.
Comparison with Structurally Similar Compounds
Trimethyl[[4-(Trifluoromethyl)phenyl]ethynyl]silane (CAS 40230-95-3)
- Molecular Formula : C₁₂H₁₃F₃Si
- Molar Mass : 252.31 g/mol .
- Key Differences: Substituent: Ethynyl (C≡C) vs. ethenyloxy (CH₂=CH-O). Reactivity: The ethynyl group facilitates Sonogashira coupling reactions, whereas the ethenyloxy group may participate in electrophilic additions or act as a protecting group. Applications: Ethynyl derivatives are widely used in cross-coupling reactions for carbon-carbon bond formation .
Triethoxy[4-(Trifluoromethyl)phenyl]silane
- Molecular Formula : C₁₃H₁₉F₃O₃Si
- Molar Mass : 332.36 g/mol .
- Key Differences: Silicon Substituents: Triethoxy (OCH₂CH₃) vs. trimethyl (CH₃). Hydrolytic Stability: Triethoxy groups are more prone to hydrolysis, making this compound suitable for sol-gel processes or surface functionalization. Applications: Used in materials science for coatings and hybrid organic-inorganic materials .
Trimethyl[(4-{[2-(Trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane (CAS 221292-43-9)
(Trifluoromethyl)trimethylsilane (CAS 81290-20-2)
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nickel-catalyzed silylolefination of allylic dithioacetals, as demonstrated in cross-coupling reactions. Key steps include using dichlorobis(triphenylphosphine)nickel as a catalyst and optimizing solvent polarity (e.g., THF or DMF) to enhance yield. Monitoring reaction progress via thin-layer chromatography (TLC) is critical .
- Optimization : Adjusting stoichiometric ratios (e.g., silane:substrate = 1.2:1) and temperature (60–80°C) improves diastereoselectivity. For example, reports an 87% yield with a diastereomeric ratio (d.r.) of 24:1 using hexanes/EtOAc (20:1) for purification.
Q. How should researchers characterize this compound spectroscopically to confirm its structure?
- Analytical Framework :
- NMR : NMR should show peaks for the trifluoromethyl group (δ ~7.5–8.0 ppm for aromatic protons) and trimethylsilyl group (δ ~0.1–0.3 ppm). NMR will confirm the CF group (δ ~-60 to -70 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H] expected for CHFOSi).
Q. What safety protocols are essential when handling this compound in the lab?
- PPE Requirements : Use NIOSH/EN 166-certified face shields, chemical-resistant gloves (e.g., nitrile), and full-body suits to prevent skin/eye contact. Gloves must be inspected pre-use and disposed of properly .
- Ventilation : Work in a fume hood due to potential silane reactivity. Avoid incompatible materials (e.g., strong oxidizers), though specific data on decomposition products are limited .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The CF group acts as a strong electron-withdrawing substituent, stabilizing transition states in Suzuki-Miyaura or Heck couplings. Computational studies (e.g., using DFT) reveal enhanced electrophilicity at the ethenyloxy group, facilitating nucleophilic attacks .
- Case Study : In , the CF moiety increased reaction rates by 30% compared to non-fluorinated analogs, attributed to improved leaving-group ability.
Q. What strategies resolve contradictions in reported yields for silane-mediated reactions involving this compound?
- Troubleshooting Framework :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions. Non-polar solvents (hexanes) favor selectivity but slow kinetics.
- Catalyst Loading : shows that increasing nickel catalyst from 5 mol% to 10 mol% raises yields from 65% to 87%, but excess catalyst promotes by-products.
Q. How can computational models predict the stability of this compound under varying pH and temperature conditions?
- Modeling Approach :
- Molecular Dynamics (MD) : Simulate degradation pathways at pH 2–12 and 25–100°C. notes pH data gaps, but MD can predict hydrolysis rates of the silyl ether bond.
- QSPR Studies : Quantitative structure-property relationship (QSPR) models correlate substituent effects (e.g., CF position) with thermal stability .
Data Contradiction Analysis
Q. Why do studies report conflicting diastereomeric ratios (d.r.) in reactions involving this silane?
- Root Causes :
- Steric Effects : Bulky substituents on the substrate can skew d.r. For example, observed d.r. = 24:1 with a tetrahydro-2H-pyran group, whereas less hindered substrates may show lower ratios.
- Catalyst Purity : Trace moisture in nickel catalysts () can hydrolyze silanes, altering selectivity.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
